

# (Z-DEVD)2-Rh110: A Technical Guide for Apoptosis Research

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## Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application and methodology of (Z-DEVD)2-Rh110, a fluorogenic substrate, in the intricate field of apoptosis research. We will delve into its mechanism of action, the signaling pathways it helps to elucidate, and provide detailed experimental protocols for its use.

## Core Principles: Detecting the Executioners of Apoptosis

(Z-DEVD)2-Rh110 is a powerful tool for identifying and quantifying the activity of key executioner caspases, specifically caspase-3 and caspase-7.<sup>[1][2]</sup> Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process, acting in a cascade to dismantle the cell in a controlled manner.<sup>[3][4]</sup> (Z-DEVD)2-Rh110 is a non-fluorescent molecule that becomes intensely fluorescent upon cleavage by these caspases.<sup>[5][6][7]</sup>

The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a rhodamine 110 (Rh110) molecule.<sup>[1][8]</sup> In its intact form, the rhodamine dye is quenched. However, in the presence of active caspase-3 or caspase-7, the DEVD sequence is recognized and cleaved.<sup>[2]</sup> This enzymatic activity occurs in a two-step process, first releasing a mono-substituted and fluorescent intermediate, and then the highly fluorescent Rh110 molecule.<sup>[6][7]</sup> The resulting fluorescence can be readily measured using a fluorometer, fluorescence

microplate reader, or visualized by fluorescence microscopy and flow cytometry, providing a direct readout of caspase-3/7 activity.[\[3\]](#)[\[9\]](#)

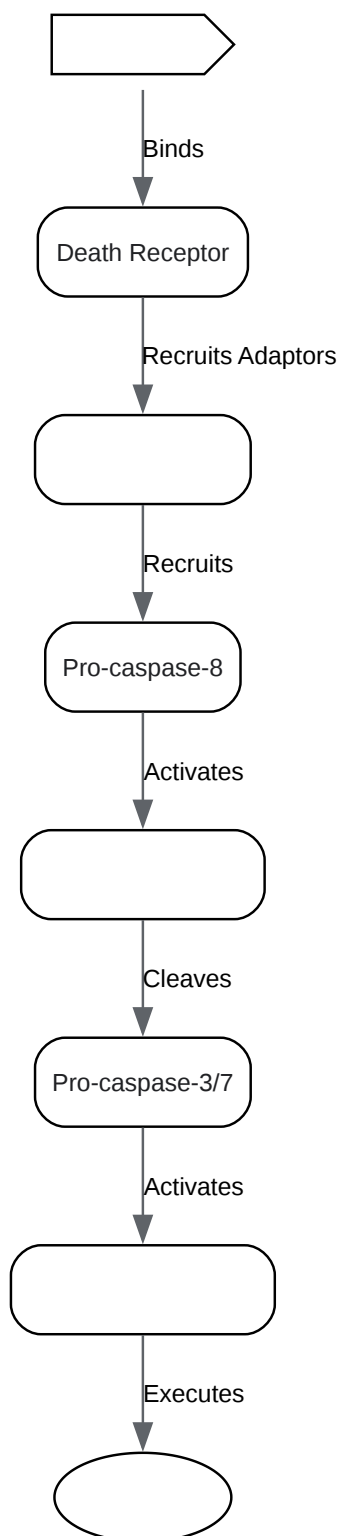
## The Apoptotic Signaling Pathways: A Visual Guide

Caspase-3 and caspase-7 are activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Understanding these pathways is crucial for interpreting data from (Z-DEVD)<sub>2</sub>-Rh110 assays.

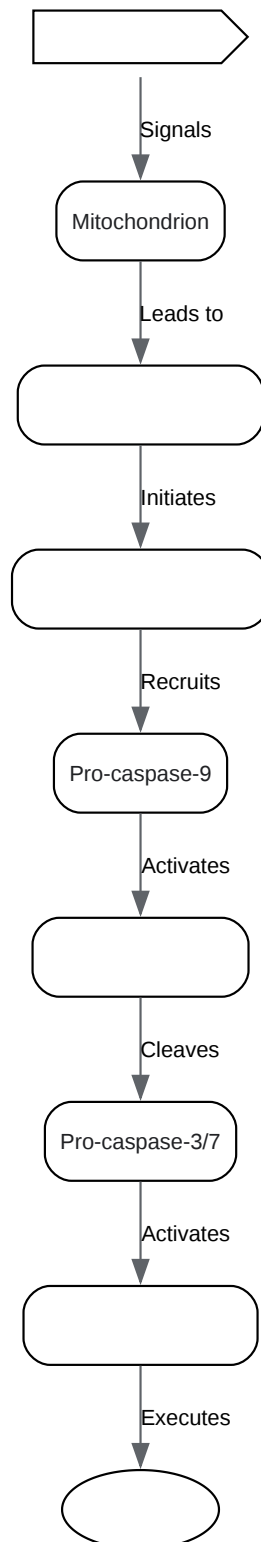
### Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- $\alpha$ ) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including caspase-3 and caspase-7.[\[10\]](#)

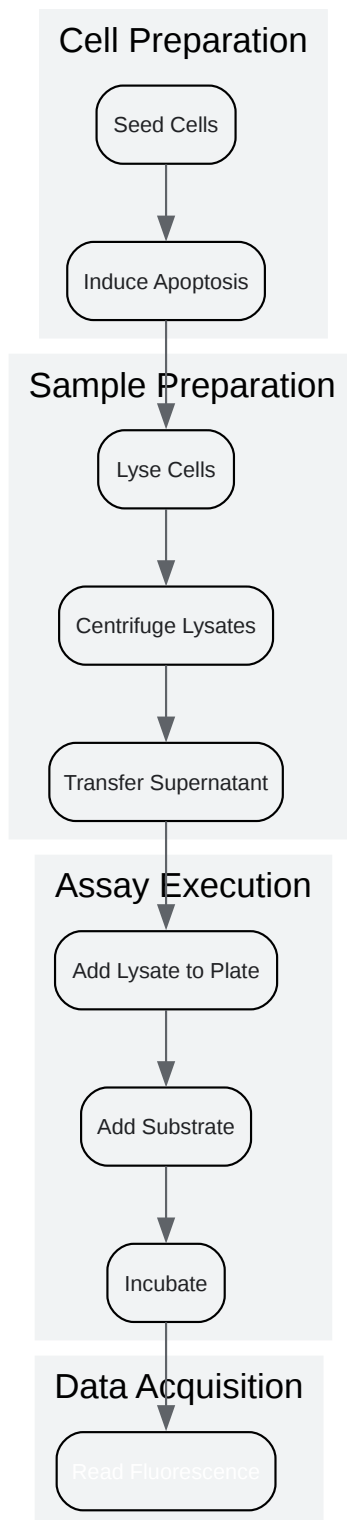
### Extrinsic Apoptosis Pathway



### Intrinsic Apoptosis Pathway



## Caspase-3/7 Plate Reader Assay Workflow

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